molecular formula C21H19N3O3S B1665488 Amsacrine CAS No. 51264-14-3

Amsacrine

Cat. No.: B1665488
CAS No.: 51264-14-3
M. Wt: 393.5 g/mol
InChI Key: XCPGHVQEEXUHNC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Biological Activity

Amsacrine, an acridine derivative, is primarily recognized for its role as an antineoplastic agent, particularly in the treatment of acute leukemias. Its mechanism of action involves the intercalation into DNA and inhibition of topoisomerases, which are critical enzymes for DNA replication and repair. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through two main mechanisms:

  • DNA Intercalation : The acridine ring structure of this compound allows it to intercalate between DNA base pairs, disrupting normal DNA function and leading to cytotoxicity.
  • Topoisomerase Inhibition : this compound inhibits both eukaryotic topoisomerase II and bacterial topoisomerase I (TopA). This inhibition prevents the relaxation of supercoiled DNA necessary for replication and transcription, ultimately leading to cell death .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits topoisomerase activity in various models. For instance, a study reported that this compound and its derivatives significantly inhibited the activity of Mycobacterium smegmatis TopA in vitro. The inhibition was dose-dependent, with increasing concentrations leading to a marked decrease in enzyme activity .

Table 1: Inhibition of Topoisomerase Activity by this compound Derivatives

CompoundConcentration (µM)% Inhibition
This compound1530%
This compound3060%
This compound6090%
XC-11525%
XC-23055%
XC-36085%

Clinical Trials

This compound has been evaluated in several clinical trials, particularly for patients with refractory or relapsed acute leukemia. One notable Phase II trial involved a combination therapy of this compound with intermediate-dose Ara-C (IDAC) and/or etoposide. The study included 51 patients and reported an overall complete remission rate of 55% , with specific rates of 68% for acute lymphoblastic leukemia (ALL) patients .

Case Study Overview

  • Study Design : Phase II trial assessing efficacy and safety.
  • Participants : 51 patients with refractory or relapsed acute leukemia.
  • Results :
    • Complete Remission Rate: 55%
      • AML: 45%
      • ALL: 68%
    • Median Overall Survival: 144 days
  • Toxicity Observed :
    • Grade 3/4 infectious toxicities in 87% of patients.
    • Treatment-related cardiac toxicity in one patient.

Toxicological Profile

While this compound is effective as an anticancer agent, it is associated with several toxicities. Common adverse effects include myelosuppression, nausea, vomiting, and mucositis. More severe reactions such as cardiac complications have also been reported .

Table 2: Reported Toxicities Associated with this compound Treatment

Adverse EffectIncidence (%)
MyelosuppressionNearly all patients
NauseaCommon
VomitingCommon
MucositisFrequent
Cardiac ToxicityRare

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in animal studies. Research involving rats indicated that high doses could lead to various tumors; however, significant toxicity was primarily observed at elevated dosages .

Q & A

Basic Research Questions

Q. What are the standard in vitro assays for evaluating Amsacrine’s cytotoxic effects, and how should researchers interpret dose-response data?

this compound’s cytotoxicity is typically assessed using cell viability assays (e.g., MTT or trypan blue exclusion) in models like HEK 293 cells or U937 leukemia cells. Dose-response curves should quantify IC50 values, such as 209.4 nM for HERG current inhibition in HEK 293 cells . Researchers must include controls for baseline viability and validate results with orthogonal methods (e.g., flow cytometry for apoptosis).

Q. How can researchers ensure reproducibility when studying this compound-induced apoptosis mechanisms?

Reproducibility requires detailed protocols for detecting caspase activation (e.g., caspase-9/-3 cleavage via Western blot), mitochondrial depolarization (JC-1 staining), and intracellular Ca2+ flux (Fluo-4 AM probes). For example, U937 cells treated with this compound show MCL1 downregulation and AKT degradation, which should be confirmed using multiple antibody clones and phosphorylation-specific assays . Raw data (e.g., Western blot images) must be included in supplementary materials .

Q. What statistical methods are appropriate for analyzing chromosome aberration data in this compound-treated lymphocytes?

Chromosomal aberrations (e.g., gaps, breaks, exchanges) should be quantified per cell using chi-square or Fisher’s exact tests to compare treated vs. untreated groups. For sister chromatid exchanges (SCEs), non-parametric tests (e.g., Mann-Whitney U) are recommended due to skewed distributions. Studies report SCE increases from 1.5x to 12x with this compound (0.005–0.25 µg/mL), necessitating Bonferroni correction for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced apoptosis (e.g., caspase-dependent vs. -independent pathways)?

Discrepancies may arise from cell-type-specific signaling. Integrate multi-omics approaches:

  • Transcriptomics : RNA-seq to identify MCL1 splicing variants or ERK/Ca2+-regulated genes.
  • Proteomics : TMT labeling to quantify AKT degradation kinetics.
  • Functional assays : CRISPR knockouts of caspases or Ca2+ chelators (e.g., BAPTA-AM) to isolate pathways .

Q. What experimental designs are optimal for studying this compound’s off-target effects on cardiac ion channels?

Use patch-clamp electrophysiology to measure HERG current inhibition (IC50 = 2.0 μM in Xenopus oocytes) . Pair this with human induced pluripotent stem cell-derived cardiomyocytes to assess action potential prolongation. Validate findings using Langendorff-perfused heart models to detect arrhythmogenic risks.

Q. How should researchers integrate genomic instability data with pharmacokinetic parameters for this compound optimization?

Develop structure-activity relationship (SAR) models by correlating chromosomal aberration rates (e.g., 8% baseline to 100% at high doses) with physicochemical properties (logP, solubility). Use in silico tools like Molecular Dynamics (MD) simulations to predict DNA-topoisomerase II binding affinity and guide analog synthesis .

Q. Methodological Guidance

Q. What are best practices for validating this compound’s impact on mitochondrial membrane potential?

  • JC-1 assay : Use ratio-based analysis (red/green fluorescence) to avoid artifacts from dye concentration.
  • Live-cell imaging : Track mitochondrial morphology in real-time with TMRM probes.
  • Controls : Include carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a depolarization positive control .

Q. How can researchers address variability in this compound’s effects across cell lines?

  • Panel testing : Screen multiple cell lines (e.g., solid tumors vs. leukemias) with standardized dosing.
  • Biomarker stratification : Measure baseline MCL1 expression (Western blot) or Ca2+ flux capacity (Fluo-4).
  • Co-culture models : Assess stromal cell-mediated resistance in bone marrow mimetics .

Q. Data Presentation and Reproducibility

Q. What critical parameters should be reported in this compound studies to enhance data utility?

  • Table 1 : Summarize IC50 values, cell lines, and assay conditions.

Cell LineAssay TypeIC50 (nM)Key EndpointReference
HEK 293HERG current209.4Ion channel block
U937Apoptosis500–1000Caspase-3 activation
  • Supplementary files : Include raw flow cytometry data, uncropped blots, and statistical code .

Q. How should contradictory findings in this compound’s mechanism be addressed in discussion sections?

Frame contradictions as opportunities for hypothesis refinement. For example, conflicting reports on ERK inactivation vs. activation could reflect cell-specific feedback loops. Propose follow-up experiments (e.g., phospho-ERK time-course studies) and meta-analyses of existing datasets .

Properties

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13,24H,1-2H3,(H,22,23)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XCPGHVQEEXUHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022604
Record name 4'-(9-Acridinylamino)methanesulfon-m-anisidide
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Molecular Weight

393.5 g/mol
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Physical Description

Solid
Record name Amsacrine
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Solubility

<1 mg/mL, Slightly soluble in chloroform, ethanol, and methanol., Insoluble in water (less than 1.0 mg/ml), 3.17e-03 g/L, Water < 1.0 (mg/mL), pH 4 buffer < 1.0 (mg/mL), pH 9 buffer < 1.0 (mg/mL), 10% EtOH < 1.0 (mg/mL), 95% EtOH 1.5 - 1.8 (mg/mL), McOH 2.9 - 3.2 (mg/mL), CHC1 1.0 (mg/mL)
Record name Amsacrine
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Mechanism of Action

Amsacrine binds to DNA through intercalation and external binding. It has a base specificity for A-T pairs. Rapidly dividing cells are two to four times more sensitive to amsacrine than are resting cells. Amsacrine appears to cleave DNA by inducing double stranded breaks. Amsacrine also targets and inhibits topoisomerase II. Cytotoxicity is greatest during the S phase of the cell cycle when topoisomerase levels are at a maximum., Amsacrine binds to DNA through intercalation and external binding and has base specificity for A-T pairs. Cycling cells are two to four times more sensitive to amsacrine than are resting cells. Cells initially in S and G2 phases are grossly delayed in their capacity for normal progression, leading to an accumulation of cells in the S phase, followed at later times by arrest in the G2 phase., Cytotoxicity of several classes of antitumor DNA intercalators is thought to result from disturbance of DNA metabolism following trapping of the nuclear enzyme DNA topoisomerase II as a covalent complex on DNA. Here, molecular interactions of the potent antitumor drug amsacrine (m-AMSA), an inhibitor of topoisomerase II, within living K562 cancer cells have been studied using surface-enhanced Raman (SER) spectroscopy. The work is based on data of the previously performed model SER experiments dealing with amsacrine/DNA, drug/topoisomerase II and drug/DNA/topoisomerase II complexes in aqueous buffer solutions. The SER data indicated two kinds of amsacrine interactions in the model complexes with topoisomerase II alone or within ternary complex: non-specific (via the acridine moiety) and specific to the enzyme conformation (via the side chain of the drug). These two types of interactions have been both revealed by the micro-SER spectra of amsacrine within living K562 cancer cells. Our data suppose the specific interactions of amsacrine with topoisomerase II via the side chain of the drug (particular feature of the drug/topoisomerase II and ternary complexes) to be crucial for its inhibitory activity.
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Color/Form

Yellow crystalline powder

CAS No.

51264-14-3
Record name Amsacrine
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Melting Point

230-240 °C, 234 - 236 °C
Record name Amsacrine
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Record name Amsacrine
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

In the above formulations, a mixture of m-AMSA-L(+)-lactate and 1 mole equivalent of D,L-pyroglutamic acid will provide a 5 mg/ml m-AMSA solution which will not precipitate. The use of L-pyroglutamic acid in place of D,L-pyroglutamic acid will provide a 5 to 7.5 mg/ml solution which will not precipitate.
Name
m-AMSA L(+)-lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D,L-pyroglutamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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